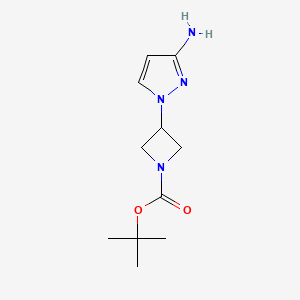
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol . This compound is notable for its unique structure, which includes an azetidine ring and a pyrazole moiety, making it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
The synthesis of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-amino-1H-pyrazole under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to specific active sites, modulating the activity of the target proteins . This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific modifications of the compound .
Comparación Con Compuestos Similares
tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: This compound has a formyl group instead of an amino group, leading to different reactivity and applications.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound contains a pyrazolo[3,4-d]pyrimidine moiety, which imparts distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which make it a versatile intermediate for various synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVWZDLZSTWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


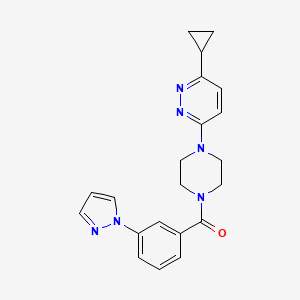
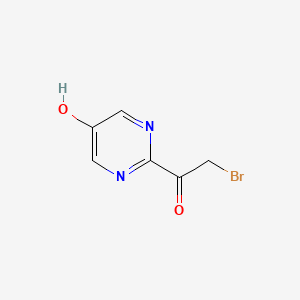
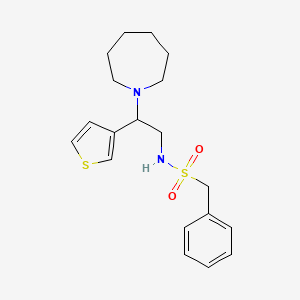
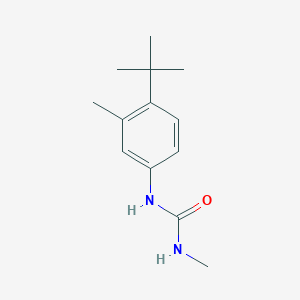

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)
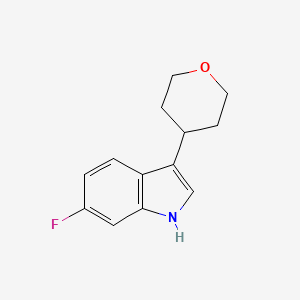

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
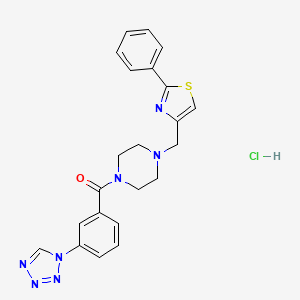
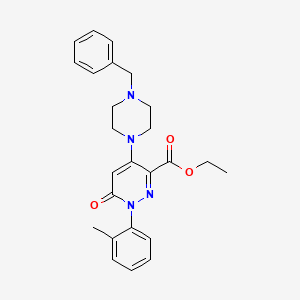
![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/new.no-structure.jpg)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
